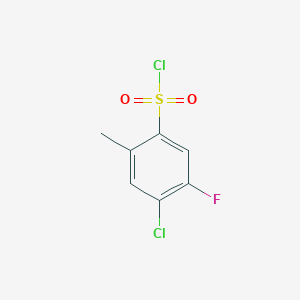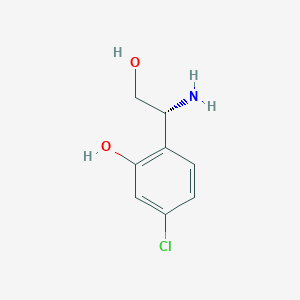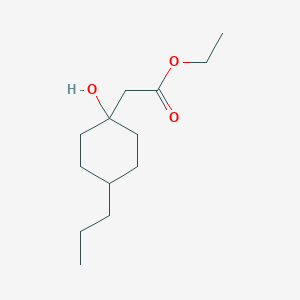
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is an organic compound with the molecular formula C13H24O3 It is an ester derived from cyclohexaneacetic acid and is known for its unique chemical structure, which includes a hydroxy group and a propyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexaneacetic acid+EthanolAcid CatalystEthyl 2-(1-hydroxy-4-propylcyclohexyl)acetate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexaneacetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Reduction: The corresponding alcohol.
Oxidation: The corresponding ketone.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
類似化合物との比較
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can be compared with other esters and cyclohexane derivatives:
Ethyl cyclohexaneacetate: Lacks the hydroxy and propyl groups, making it less versatile in chemical reactions.
Cyclohexaneacetic acid: The parent acid, which lacks the ester functionality.
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but without the propyl group, affecting its reactivity and applications.
The presence of the hydroxy and propyl groups in this compound makes it unique and enhances its potential for various applications in research and industry.
特性
分子式 |
C13H24O3 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-3-5-11-6-8-13(15,9-7-11)10-12(14)16-4-2/h11,15H,3-10H2,1-2H3 |
InChIキー |
YMOQSSGUMUXQEZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)(CC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



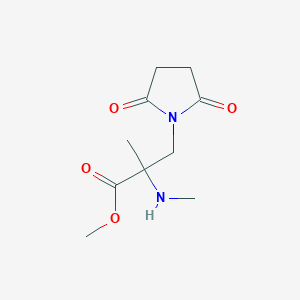
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
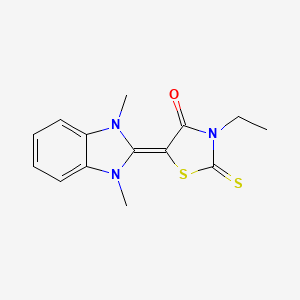
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)
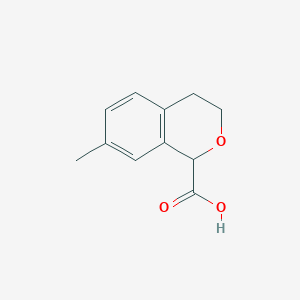
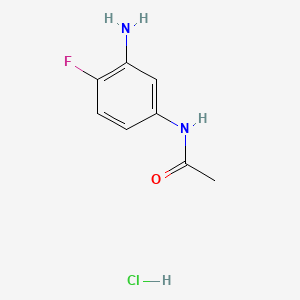
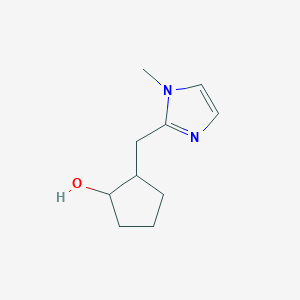

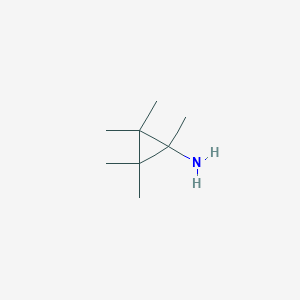
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
